molecular formula C7H7F2N3 B2563254 N-(2,4-difluorophenyl)guanidine CAS No. 71198-31-7

N-(2,4-difluorophenyl)guanidine

Cat. No.: B2563254
CAS No.: 71198-31-7
M. Wt: 171.151
InChI Key: FVCVLAFKKDYJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)guanidine or similar guanidine derivatives can be achieved through various methods. One such method involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular weight of “this compound” is 185.17 g/mol . The InChI code for the compound is 1S/C8H8F2N4/c9-6-2-1-5 (7 (10)3-6)4-13-14-8 (11)12/h1-4H, (H4,11,12,14)/b13-4+ .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 185.17 g/mol . It has a complex structure with 13 heavy atoms . The compound’s exact mass and monoisotopic mass are 185.07645362 g/mol .

Scientific Research Applications

Biological Activities and Therapeutic Applications

N-(2,4-difluorophenyl)guanidine, as a derivative of guanidine compounds, has been found to have significant biological activities and therapeutic uses. Guanidine compounds, including those incorporating arginine, have been developed for potential drugs acting on the central nervous system, as anti-inflammatory agents, anti-diabetic, and chemotherapeutic agents, as well as in cosmetics. These developments emphasize the new mechanisms of pharmacological action of guanidine derivatives (Sa̧czewski & Balewski, 2013).

Coordination Chemistry and Catalytic Processes

Amidines and guanidines, including this compound, have shown varied coordination modes at metals from across the periodic table. They have been increasingly applied in catalytic processes. The evolution of these compounds since the 1980s has led to sophisticated substitution about their common ligand framework to address specific problems in various fields of chemistry (Coles, 2006).

Synthesis and Chemical Applications

This compound is part of the versatile functional group of guanidines, which have found application in a diversity of biological activities. Advances in the synthesis of guanidines, including methods such as metal-mediated catalytic addition of amines to carbodiimides, have opened avenues for their application in medicinal chemistry, organometallic and coordination chemistry, and organic synthesis (Alonso-Moreno et al., 2014).

Role in Medicinal Chemistry and Drug Design

The guanidine group, integral to this compound, is significant in medicinal chemistry. Guanidine-containing molecules, due to their diverse chemical, biochemical, and pharmacological properties, are crucial in the design and development of novel drugs. They have applications as CNS agents, anti-inflammatory agents, inhibitors of various enzymes, antithrombotic, antidiabetic, and chemotherapeutic agents, as well as in transporters and vectors (Sa̧czewski & Balewski, 2009).

Application in Anion Recognition and Electrochemistry

The guanidine unit, as found in this compound, can act as a binding site for anions. Studies on compounds like 2-arylamino-1,3-diaza[3]ferrocenophane, which incorporate the guanidine unit, have shown unique electrochemical behaviors, such as recognition of various anions. This finding is significant for developing molecular probes and understanding redox-ratiometric measurements (Sola et al., 2011).

Biochemical Analysis

Biochemical Properties

N-(2,4-difluorophenyl)guanidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain voltage-gated sodium channels, such as Nav1.7 . This interaction is significant because Nav1.7 is a key player in pain signaling pathways. By inhibiting this channel, this compound can modulate pain perception, making it a potential candidate for analgesic drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Nav1.7 by this compound can lead to altered pain signaling in neurons . Additionally, this compound may impact other cellular processes, such as ion transport and membrane potential regulation, due to its interaction with voltage-gated sodium channels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of voltage-gated sodium channels, particularly Nav1.7 . This inhibition occurs through the binding of this compound to the channel, preventing the influx of sodium ions and thereby reducing neuronal excitability. This mechanism is crucial for its potential use as an analgesic agent.

Properties

IUPAC Name

2-(2,4-difluorophenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCVLAFKKDYJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.